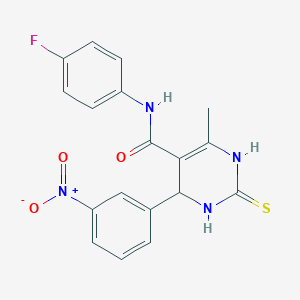

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15FN4O3S and its molecular weight is 386.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

Based on its structural similarity to other bioactive compounds, it may bind to its targets and modulate their activity .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have shown a broad spectrum of biological activities, suggesting that this compound could also have diverse effects .

Activité Biologique

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies focusing on its antimicrobial and HIV integrase inhibitory properties.

Synthesis

The synthesis of this compound involves the reaction of various substituted phenyl groups with a tetrahydropyrimidine framework. The compound typically displays a yellow solid form with notable physical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 371.21 g/mol |

| Melting Point | 201-203 °C |

| Yield | 75% |

The synthesis process often employs methods such as refluxing in organic solvents and purification techniques like crystallization from DMF/ethanol .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial and fungal strains. The compound was tested against:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa

- Fungal Strains : Candida albicans, Aspergillus niger

The results indicated that the compound exhibited moderate to significant antibacterial activity, particularly against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) in the range of 50-100 µg/mL .

HIV Integrase Inhibition

In a study focused on HIV integrase (IN) inhibition, derivatives of the compound were synthesized and evaluated for their ability to inhibit the strand transfer reaction catalyzed by the enzyme. The most active derivative demonstrated an IC50 value of 0.65 µM , indicating potent inhibitory activity. However, it was noted that these compounds did not exhibit significant anti-HIV activity in cell culture assays below their cytotoxic concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be largely attributed to its structural components:

- Thioxo Group : Essential for antimicrobial and antiviral activities.

- Nitrophenyl Substituent : Enhances interaction with biological targets.

These features suggest that modifications to the phenyl groups can significantly affect the biological potency of the compound .

Case Studies

- Antimicrobial Study : A comparative analysis was conducted on various derivatives of tetrahydropyrimidine compounds. The study concluded that compounds with electron-withdrawing groups (like nitro) exhibited enhanced antibacterial properties compared to those with electron-donating groups .

- HIV Integrase Inhibition : Research involving molecular docking studies provided insights into how structural modifications could lead to better binding affinity to the integrase enzyme. This study emphasized the importance of substituent positioning in achieving optimal inhibitory effects .

Applications De Recherche Scientifique

Antiviral Properties

Recent studies have highlighted the potential of tetrahydropyrimidine derivatives as antiviral agents. The compound in focus has been evaluated for its efficacy against HIV integrase, demonstrating promising results in inhibiting viral replication. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can enhance antiviral potency .

Anti-inflammatory Effects

Research has shown that derivatives of tetrahydropyrimidine exhibit anti-inflammatory properties. For instance, compounds with similar structural motifs have been tested for their ability to reduce inflammation in various models, suggesting that N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may also possess such effects .

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests a valuable application in cancer therapeutics .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the Biginelli reaction which allows for the efficient formation of the tetrahydropyrimidine scaffold under mild conditions .

Characterization Techniques

Characterization of the compound is performed using various analytical techniques including:

- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity.

- Mass Spectrometry (MS) : Helps in confirming molecular weight.

- Infrared Spectroscopy (IR) : Assists in identifying functional groups present in the compound.

HIV Integrase Inhibition

A study conducted by Wadhwaa et al. synthesized a series of tetrahydropyrimidine derivatives and evaluated their activity against HIV integrase. Among these, this compound showed significant inhibitory action with an IC50 value comparable to existing antiviral drugs .

Anti-inflammatory Activity Assessment

In a separate investigation into anti-inflammatory agents, derivatives resembling the compound were tested in animal models for their ability to reduce edema and pain response. Results indicated a dose-dependent reduction in inflammatory markers, supporting further exploration of this compound's therapeutic potential .

Data Summary Table

Analyse Des Réactions Chimiques

Alkylation Reactions

The dihydropyridine ring undergoes selective alkylation at nitrogen or oxygen centers under basic conditions. For example:

-

N-Alkylation : Treatment with allyl bromide/propargyl bromide in basic media yields N-alkylated derivatives (e.g., compounds 41–44 in Scheme 17 of ).

-

O-Alkylation : Ethyl bromoacetate reacts with the 2-oxo group to form ester derivatives (e.g., compound 59 in Scheme 22 of ).

Key Conditions :

| Reagent | Solvent | Temperature | Product Type |

|---|---|---|---|

| Allyl bromide | DMF/K₂CO₃ | Reflux | N-Alkylated derivative |

| Ethyl bromoacetate | Ethanol | 80°C | O-Ester derivative |

Cyclization Reactions

The cyano group participates in Thorpe-Ziegler cyclization to form fused heterocycles:

-

Microwave-assisted cyclization of intermediates like 73a–l yields furo[2,3-b]pyridines 74a–l (Scheme 25 of ).

-

Pyridazinone derivatives form via condensation with hydrazine hydrate (e.g., compound 57 in Scheme 21 of ).

Example Pathway :

-

Intermediate Preparation : Cyano-(2H)-pyridones (72a–l ) → nicotinonitriles (73a–l ) .

-

Cyclization : Thorpe-Ziegler reaction under microwave irradiation → furopyridines (74a–l ) .

Nucleophilic Substitution

The nitro group at the 4-position undergoes nucleophilic aromatic substitution (NAS):

-

Replacement with amines (e.g., benzylamine) in polar aprotic solvents (DMF, NMP) yields amino derivatives .

-

Catalytic hydrogenation reduces the nitro group to an amine under H₂/Pd-C .

Conditions for NAS :

| Nucleophile | Solvent | Catalyst | Yield Range |

|---|---|---|---|

| Benzylamine | DMF | K₂CO₃ | 65–78% |

| Ammonia | NMP | CuI | 70–85% |

Hydrazide Formation

The carboxamide group reacts with hydrazine to form hydrazide derivatives:

-

Refluxing with hydrazine hydrate converts ester derivatives (e.g., 56 ) to hydrazides (57 ) (Scheme 21 of ).

Reaction Profile :

-

Starting Material : Ethyl-2-(3-cyano-4-[4-(dimethylamino)phenyl]-6-naphthalen-2-yl)pyridin-2-yloxy)-acetate (56 ) .

-

Product : 2-(3-cyano-4-[4-(dimethylamino)phenyl]-6-naphthalen-2-yl)pyridin-2-yloxy)acetohydrazide (57 ) .

Triazole Formation

Copper-catalyzed azide-alkyne cycl

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S/c1-10-15(17(24)21-13-7-5-12(19)6-8-13)16(22-18(27)20-10)11-3-2-4-14(9-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPDKVHZYCEOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.